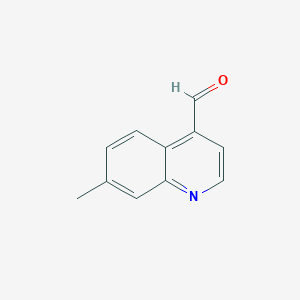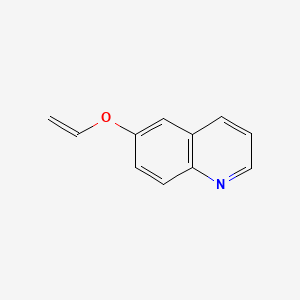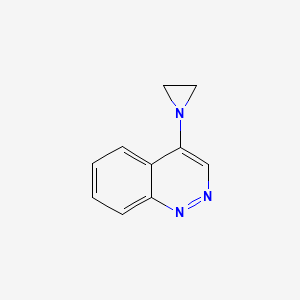
(r)-3-(1-Amino-3-hydroxypropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Hydroxylation: Introduction of the hydroxyl group using oxidation reactions or other suitable methods.
Chiral Resolution: Separation of the ®-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Amino-3-hydroxypropyl)phenol may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Use of crystallization, distillation, or chromatography to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
®-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of ®-3-(1-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
(s)-3-(1-Amino-3-hydroxypropyl)phenol: The enantiomer of the compound with different biological activity.
3-(1-Amino-3-hydroxypropyl)phenol: The racemic mixture containing both ® and (s) enantiomers.
3-(1-Amino-2-hydroxypropyl)phenol: A similar compound with a different position of the hydroxyl group.
Uniqueness
®-3-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
3-[(1R)-1-amino-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m1/s1 |
InChI 键 |
YWBVXJDWRKZBLW-SECBINFHSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)[C@@H](CCO)N |
规范 SMILES |
C1=CC(=CC(=C1)O)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)






![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)





